Product packaging for 1,2-Diiodo-3-methylbenzene(Cat. No.:CAS No. 1608-48-6)

1,2-Diiodo-3-methylbenzene

Cat. No.: B3048204
CAS No.: 1608-48-6
M. Wt: 343.93 g/mol
InChI Key: PFLNKRGFZQUABS-UHFFFAOYSA-N
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Description

1,2-Diiodo-3-methylbenzene ( 1608-48-6) is an aromatic organic compound with the molecular formula C7H6I2 and a molecular weight of 343.93. This compound serves as a valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions where the iodine atoms act as excellent leaving groups. Its primary research value lies in its role as a precursor for the synthesis of complex molecules, materials, and biologically active substances . Iodoarenes like this one are crucial intermediates because the carbon-iodine bond can be readily functionalized, allowing for the construction of more elaborate structures . The compound is typically synthesized from its corresponding benzene derivatives, and methods for related diiodo compounds often involve hypervalent iodine reagents for chemoselective preparation . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6I2 B3048204 1,2-Diiodo-3-methylbenzene CAS No. 1608-48-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diiodo-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLNKRGFZQUABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577298
Record name 1,2-Diiodo-3-methylbenzene
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Molecular Weight

343.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1608-48-6
Record name 1,2-Diiodo-3-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1608-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diiodo-3-methylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Termination:the Chain Reaction is Concluded when Two Radical Species Combine to Form a Stable, Non Radical Product.lumenlearning.comchemguide.co.ukthis is a Rare Event Compared to Propagation Due to the Very Low Concentration of Radical Species at Any Given Time.lumenlearning.comtermination Can Occur Through the Combination of Two Aryl Radicals, an Aryl Radical and Another Radical Species in the Mixture, or Two Initiator Radicals.chemguide.co.uk

A notable study involving (R)-N-(cyclohex-2-en-1-yl)-N-(2,6-diiodo-4-methylphenyl)acetamide demonstrated the complexity of these radical processes. The reaction with tributyltin hydride led to the nonselective abstraction of one of the two diastereotopic iodine atoms, forming two different diastereomeric aryl radicals. acs.org These intermediates then evolved through distinct pathways (cyclization followed by trapping, or trapping followed by cyclization) but ultimately converged to form a single, high-yield product, highlighting the intricate nature of radical reactions involving diiodoarenes. acs.org

Interactive Table: Key Features of Radical Reactions Involving Aryl Iodides

FeatureDescriptionExample
Initiation Generation of an aryl radical from an aryl iodide.Abstraction of an iodine atom from a diiodoarene by a tributyltin radical. acs.org
Propagation The aryl radical reacts to form a product and another radical, continuing the chain.An aryl radical undergoes intramolecular cyclization onto a double bond, creating a new alkyl radical. acs.org
Termination Two radicals combine to form a stable, non-radical molecule, ending the chain.Combination of two aryl radicals or an aryl radical with a tin radical. lumenlearning.comchemguide.co.uk
Regioselectivity The position at which the radical reaction occurs.In diiodoarenes, the reaction is initiated at the site of the carbon-iodine bond. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Polycyclic Aromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.net They are of significant interest due to their unique electronic and photophysical properties, with applications in organic electronics. nih.gov 1,2-Diiodo-3-methylbenzene serves as a crucial starting material for the synthesis of complex and often sterically crowded PAHs. rsc.org

One of the primary methods for constructing PAHs from this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orguis.no In these reactions, the diiodo-compound is reacted with arylboronic acids to form new carbon-carbon bonds, leading to the extension of the aromatic system. For instance, the reaction of 2,2'-diiodo-biphenyl with (1H-inden-2-yl)boronic acid in the presence of a palladium catalyst yields a mixture of polycyclic products. rsc.org

The synthesis of specific PAHs, such as phenanthrenes, can be achieved through directed ortho-metalation (DoM) strategies, where a directing group guides the metalation to a specific position. uis.nonih.gov Although not a direct application of this compound itself, the principles of using di-halogenated arenes are central to these synthetic routes. The presence of two leaving groups allows for sequential or double coupling reactions, enabling the construction of intricate polycyclic frameworks that would be challenging to synthesize through other methods. rsc.orguhmreactiondynamics.org

Reaction TypeReactantsProduct ClassReference
Suzuki-Miyaura CouplingThis compound, Arylboronic acidsPolycyclic Aromatic Hydrocarbons rsc.orguis.no
Sonogashira CouplingThis compound, Terminal alkynesAlkynyl-substituted aromatics rsc.org

Precursors for Advanced Functional Materials

The unique electronic properties of molecules derived from this compound make them suitable for use in advanced functional materials. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The ability to introduce various functional groups onto the aromatic ring through the diiodo-intermediate allows for the fine-tuning of the material's electronic and physical properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO/LUMO energy levels, which is crucial for optimizing the performance of electronic devices.

Furthermore, this compound can be used to synthesize polymers with tailored properties. Polymerization of monomers derived from this compound can lead to materials with high thermal stability and specific electronic characteristics, making them suitable for a range of applications in materials science. moldb.com

Synthesis of Ortho-Iodinated Aryl Fluorides and Other Halogenated Architectures

The synthesis of polyhalogenated aromatic compounds is of great interest due to their use as intermediates in the production of pharmaceuticals and agrochemicals. This compound can serve as a precursor for the synthesis of ortho-iodinated aryl fluorides through halogen exchange (HALEX) reactions.

While direct fluorination of aromatic rings can be challenging, the presence of iodine atoms provides a handle for introducing fluorine. This can be achieved through nucleophilic substitution reactions where an iodide is replaced by a fluoride (B91410) ion, often facilitated by a metal catalyst.

Additionally, the diiodo-compound can be used to create other halogenated architectures. Selective metal-halogen exchange reactions, where one iodine atom is replaced by a metal (like magnesium or lithium) followed by quenching with an electrophile (such as a different halogen), allow for the synthesis of heterogeneously substituted di- and polyhalogenated arenes. researchgate.netpublish.csiro.au For example, regioselective halogen-metal exchange has been demonstrated on 3-substituted 1,2-dibromo arenes, a similar system, to yield highly functionalized products. organic-chemistry.org

Starting MaterialReaction TypeProductSignificanceReference
This compoundHalogen Exchange1-fluoro-2-iodo-3-methylbenzeneIntermediate for pharmaceuticals publish.csiro.au
3-substituted 1,2-dibromo arenesRegioselective Halogen-Metal Exchange2-substituted 5-bromobenzoic acidsHighly functionalized intermediates organic-chemistry.org

Role in Late-Stage Functionalization Strategies for Arene Derivatives

Late-stage functionalization is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late step in the synthesis. rsc.orgresearchgate.netnih.gov This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies. nih.gov

This compound and its derivatives can be employed in late-stage functionalization strategies. The two iodine atoms provide orthogonal handles for sequential functionalization. One iodine can be selectively reacted, leaving the other intact for a subsequent transformation. This allows for the introduction of different functional groups in a controlled manner.

For example, a Sonogashira coupling could be performed at one iodo-position, followed by a Suzuki or Buchwald-Hartwig amination at the other. This stepwise approach is highly valuable for creating molecular diversity from a common intermediate.

Synthesis of Ligands and Catalytic Intermediates

The development of new ligands is crucial for advancing transition metal catalysis. Bidentate ligands, which can chelate to a metal center, often lead to catalysts with enhanced stability and selectivity. This compound is a valuable precursor for the synthesis of bidentate phosphine (B1218219) ligands.

The synthesis typically involves the reaction of the diiodo-compound with a phosphine source, such as diphenylphosphine, in the presence of a base and a palladium or nickel catalyst. The resulting bidentate phosphine ligand can then be used to form complexes with various transition metals, which can act as catalysts for a wide range of organic transformations.

Furthermore, the metalated intermediates generated from this compound, such as Grignard or organolithium reagents, can themselves act as catalytic intermediates or be used to synthesize other organometallic compounds with catalytic activity. researchgate.net

Advanced Spectroscopic and Computational Characterization of 1,2 Diiodo 3 Methylbenzene and Analogs

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the study of molecular structures and dynamics. For halogenated aromatic compounds like 1,2-diiodo-3-methylbenzene, a multi-technique approach is essential for unambiguous characterization.

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a substituted toluene (B28343) derivative, the methyl protons typically appear as a singlet in a distinct region of the spectrum. For instance, in 2-iodotoluene, the methyl proton signal is observed at approximately 2.40 ppm. chemicalbook.com The aromatic protons exhibit complex splitting patterns and chemical shifts influenced by the electronic effects of the substituents. For example, in 1,2-diiodobenzene, the aromatic protons appear in the range of 6.96 to 7.86 ppm. chemicalbook.com The presence of two iodine atoms in this compound would be expected to further influence the chemical shifts of the neighboring aromatic protons due to their electron-withdrawing nature and magnetic anisotropy.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. In substituted benzenes, the carbons directly attached to iodine atoms (ipso-carbons) show characteristic signals. The chemical shifts of other aromatic carbons are also affected by the substitution pattern. For example, in 3,5-dibromotoluene, the carbon signals appear at specific chemical shifts that are indicative of the substitution pattern. spectrabase.com Similar detailed analysis of the ¹³C NMR spectrum of this compound would allow for the precise assignment of each carbon atom in the molecule.

A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds, is provided below.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Methyl Protons (CH₃)~2.4~20-25
Aromatic Protons (Ar-H)6.8 - 7.9125 - 145
Carbon attached to Iodine (C-I)-90 - 100

FTIR Spectroscopy : The FTIR spectrum of an aromatic compound is characterized by several key absorption bands. For a substituted benzene (B151609) derivative like this compound, one would expect to observe C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations within the aromatic ring, and C-H in-plane and out-of-plane bending vibrations. The presence of the C-I bonds would also give rise to characteristic stretching vibrations, typically in the far-infrared region. For instance, the FTIR spectrum of 2,5-dibromotoluene (B165575) shows distinct peaks corresponding to these vibrational modes. nist.gov

Raman Spectroscopy : Raman spectroscopy is complementary to FTIR and is particularly useful for observing non-polar bonds and symmetric vibrations. libretexts.org The Raman spectrum of this compound would provide additional information on the C-C and C-I stretching modes, as well as skeletal vibrations of the benzene ring. researchgate.net The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

A table summarizing the expected key vibrational frequencies for this compound is presented below.

Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch (CH₃)2850-30002850-3000
Aromatic C=C Stretch1450-16001450-1600
C-H In-plane Bend1000-13001000-1300
C-H Out-of-plane Bend650-900650-900
C-I Stretch200-400200-400

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 343.93 g/mol . chemsrc.com The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms. The fragmentation pattern would likely involve the loss of iodine atoms and the methyl group, providing further evidence for the structure of the compound. High-resolution mass spectrometry can be used to determine the exact mass, confirming the elemental composition.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A hypothetical data table for the crystal structure of this compound, based on known structures of similar compounds, is provided below.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)7-12
β (°)90-100
C-I Bond Length (Å)~2.10
C-C Bond Length (aromatic) (Å)~1.39
C-CH₃ Bond Length (Å)~1.51
C-C-I Bond Angle (°)~120
C-C-C Bond Angle (aromatic) (°)~120

Computational Chemistry Approaches for Theoretical Insights

Computational chemistry provides a theoretical framework to complement experimental data and to predict molecular properties. nih.gov

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. flvc.org DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, electronic properties, and reactivity. nih.gov

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry : This would provide theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Calculate vibrational frequencies : The calculated frequencies can be compared with experimental FTIR and Raman spectra to aid in the assignment of vibrational modes. nih.gov

Predict NMR chemical shifts : Theoretical calculations of NMR parameters can assist in the interpretation of experimental spectra.

Analyze the electronic structure : DFT can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information provides insights into the reactivity of the molecule. For example, the analysis of frontier molecular orbitals can help predict the sites of electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational flexibility and the complex web of non-covalent interactions that govern their behavior in condensed phases. galaxyproject.orgfrontiersin.org Such simulations track the positions of atoms over time by integrating Newton's laws of motion, allowing for the analysis of structural stability, flexibility, and intermolecular associations. galaxyproject.orgbonvinlab.org While specific MD simulation studies exclusively targeting this compound are not extensively detailed in the surveyed literature, valuable inferences can be drawn from computational studies on structurally related halogenated aromatic compounds.

Conformational analysis of this compound would primarily focus on the rotational barrier of the methyl group, which is influenced by the adjacent bulky iodine atoms. Studies on analogous molecules, such as dibromomesitylene (1,3-dibromo-2,4,6-trimethyl-benzene), have utilized Density Functional Theory (DFT) calculations to investigate methyl group rotation. rsc.org In dibromomesitylene, the methyl group situated between two bromine atoms was found to have a small rotational hindering potential, behaving as a quasi-free rotor. rsc.org A similar MD study on this compound would likely reveal a relatively low rotational barrier for the C-CH₃ bond, though potentially more hindered than in dibromomesitylene due to the larger van der Waals radius of iodine compared to bromine. The simulation would elucidate the preferred dihedral angles and the energy landscape associated with this rotation.

Intermolecular interactions are critical in determining the crystal packing and bulk properties of molecular solids. MD simulations can identify and quantify these forces. For di-iodinated benzene derivatives, halogen bonding (C−I···I and C−I···X, where X is a Lewis base) and π–π stacking are expected to be the dominant interactions. researchgate.netoup.com Research on 1,2-diiodo-4,5-dimethoxybenzene (B11539) shows that C−I···O and C−I···I−C interactions are pivotal in defining the crystal structure. researchgate.net In contrast, the dibromo analog is governed more by Br···Br interactions and π-stacking. researchgate.net This highlights the distinct role of iodine in forming strong halogen bonds. A simulation of this compound would likely show a complex interplay between C-I···I halogen bonds, potential C-H···I weak hydrogen bonds, and π–π stacking interactions between the aromatic rings, dictating the supramolecular assembly.

Table 1: Intermolecular Interactions in Halogenated Benzene Analogs

Interaction TypeAnalog Compound(s)Typical Distance (Å)Significance
Halogen Bond (C–I···O)1,2-diiodo-4,5-dimethoxybenzene2.815–3.117 oup.comDefines linear chains and directs crystal packing. researchgate.netoup.com
Halogen Bond (C–Br···Br)1,2-dibromo-4,5-dimethoxybenzene3.3547 – 3.5379 researchgate.netGoverns inter-columnar links in the crystal lattice. researchgate.net
Halogen Bond (C–I···N)Co-crystals of 1,4-DITFB with bipyridylsNot SpecifiedLinks molecules into infinite 1D chains. oup.com
π–π Stacking1,2-dibromo-4,5-dimethoxybenzene3.5902 – 3.5956 researchgate.netContributes to the stacking of molecular sheets. researchgate.net
Weak Hydrogen Bond (C-H···O/F)Various fluorinated and oxygenated aromaticsNot SpecifiedConnects primary structural motifs into larger networks. oup.comresearchgate.net

This table presents data from analog compounds to infer potential interactions for this compound.

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable for elucidating the intricate details of chemical reactions at the electronic level. uni-muenchen.deacs.org These methods allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction barriers (energetics), providing a deep understanding of reaction feasibility and selectivity. uni-muenchen.de For this compound, quantum chemical investigations can predict its reactivity in various organic transformations.

Reaction Mechanisms The two iodine substituents on the benzene ring are key functional groups that can participate in a variety of reactions. Quantum chemical studies can model the mechanisms of these transformations.

Cross-Coupling Reactions: this compound is an ideal substrate for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Negishi couplings, which are fundamental for forming C-C bonds. rsc.org Quantum chemical calculations can be used to investigate the detailed steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.org Such studies can explain the regioselectivity (i.e., which C-I bond reacts first) by comparing the activation energies for the oxidative addition step at the C1 and C2 positions. The steric hindrance from the adjacent methyl group and the other iodine atom would significantly influence the transition state geometries and energies.

Electrophilic Aromatic Substitution: The electron-donating methyl group and the deactivating, ortho-para directing iodo groups create a complex reactivity pattern for electrophilic substitution. DFT calculations can model the attack of an electrophile (e.g., in nitration or Friedel-Crafts acylation) at different positions on the ring. rsc.org By calculating the energies of the intermediate sigma complexes (Wheland intermediates), the most likely position of substitution can be predicted.

Decarboxylative Halogenation: While not directly applicable to this compound itself, studies on related reactions, such as the decarboxylative halogenation of hydroxybenzoic acids, show that quantum chemistry can unravel complex multi-step mechanisms involving ipso-halogenation followed by decarboxylation. acs.org

Reaction Energetics A primary output of quantum chemical investigations is the quantitative assessment of reaction energetics. uni-muenchen.de

Activation Energy (ΔE‡): By locating the transition state structure on the potential energy surface, the energy barrier for a reaction can be calculated. This is crucial for predicting reaction rates and understanding temperature dependence. For instance, the activation barriers for the sequential substitution of the two iodine atoms in a Suzuki coupling could be computed to predict the conditions needed for mono- or di-substitution.

Molecular Orbital Analysis: Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can provide qualitative insights into reactivity. acs.org The energy and localization of the HOMO can indicate the site of electrophilic attack, while the LUMO can suggest the site of nucleophilic attack. acs.org For this compound, the HOMO is expected to be a π-orbital on the aromatic ring, while the LUMO would likely have significant contributions from the C-I antibonding orbitals, indicating their susceptibility to cleavage in reactions like reductive coupling.

Table 2: Application of Quantum Chemical Methods to this compound Reactivity

Area of InvestigationComputational MethodKey Properties CalculatedInsights Gained
Suzuki-Miyaura Coupling DFT (e.g., B3LYP)Transition state geometries and energies (ΔE‡) for oxidative addition.Regioselectivity of C-I bond activation; prediction of mono- vs. di-arylation products. rsc.org
Friedel-Crafts Acylation DFT, Ab initio (HF)Energies of Wheland intermediates; reaction energy (ΔErxn).Prediction of the most favorable site for electrophilic substitution on the ring. rsc.org
Electronic Properties DFT, HFHOMO/LUMO energies and distributions; molecular electrostatic potential (MEP).Identification of nucleophilic and electrophilic sites; general reactivity patterns. acs.orgtandfonline.com
Thermochemistry DFT, Composite MethodsEnthalpy of formation; bond dissociation energies (BDE) for C-I bonds.Thermodynamic stability of the molecule; relative strength of the two C-I bonds.

Future Directions and Emerging Research Avenues in Diiodoarene Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional methods for synthesizing diiodoarenes often involve harsh conditions and the use of stoichiometric, and sometimes toxic, reagents. acs.org A significant area of future research lies in the development of novel and sustainable synthetic routes to access compounds like 1,2-diiodo-3-methylbenzene.

Greener Iodination Protocols: The principles of green chemistry are increasingly guiding synthetic strategies. mdpi.com Future efforts will likely focus on direct C-H iodination of readily available precursors like toluene (B28343), using environmentally benign iodinating agents and catalysts. mdpi.comresearchgate.net The use of molecular iodine in combination with green oxidants and solvents, or even solvent-free conditions, is a promising approach to enhance the sustainability of the iodination process. mdpi.com Research into catalytic systems that can achieve high regioselectivity for the synthesis of this compound from toluene would be a major advancement.

Table 1: Comparison of Traditional vs. Emerging Sustainable Iodination Methods

FeatureTraditional MethodsEmerging Sustainable Methods
Iodine Source Often involves pre-functionalized substrates or harsh iodinating reagents.Molecular iodine (I2), iodide salts. mdpi.com
Oxidants Stoichiometric and often hazardous oxidants.Catalytic amounts of environmentally friendly oxidants. mdpi.com
Solvents Often chlorinated or other non-environmentally friendly solvents.Water, bio-based solvents, or solvent-free conditions. mdpi.comresearchgate.net
Catalysis Often requires stoichiometric reagents.Transition-metal or organocatalytic systems. acs.orgresearchgate.net
Waste Generation HighLow

The development of methods that utilize waste-derived materials for such transformations is also a highly challenging yet sustainable goal. researchgate.net

Exploration of Underutilized Reactivity Modes and Selective Transformations

While diiodoarenes are well-established precursors for cross-coupling reactions, there is a vast, underexplored landscape of their reactivity. Future research will undoubtedly delve into unlocking new reactivity modes and achieving higher levels of selectivity in their transformations.

Aryne Chemistry from Diiodoarenes: The generation of arynes from ortho-diiodoarenes presents a powerful tool for constructing complex molecular architectures. nih.govacs.org Recent studies have shown that sodium hydride can mediate the formation of arynes from o-diiodoarenes in a controlled manner. acs.orgbohrium.com DFT calculations have been instrumental in understanding the crucial role of the two adjacent iodine atoms in this process. acs.orgbohrium.com Applying this to this compound could provide a regioselective route to substituted aromatic compounds.

Hypervalent Iodine Chemistry: The oxidative activation of the carbon-iodine bond to form hypervalent iodine species opens up a plethora of transition-metal-free transformations. nih.govacs.org This strategy is highly versatile and environmentally friendly. acs.org For this compound, the selective activation of one C-I bond over the other would be a key challenge and a significant achievement, enabling stepwise functionalization.

Table 2: Potential Selective Transformations of this compound

Transformation TypePotential ProductKey Challenge
Mono-Sonogashira Coupling2-Iodo-1-(phenylethynyl)-3-methylbenzeneAchieving high selectivity for single coupling.
Regioselective Heck Reaction2-Iodo-1-styryl-3-methylbenzeneControlling the position of the incoming group.
Stepwise Cross-Coupling1-Aryl-2-alkynyl-3-methylbenzeneOrthogonal reactivity of the two C-I bonds.
Intramolecular CyclizationSubstituted benzofurans or indolesDesigning appropriate precursors for cyclization.

The development of catalytic systems that can differentiate between the two non-equivalent iodine atoms in this compound will be crucial for unlocking its full synthetic potential.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput optimization. cam.ac.uklabunlimited.comeuropa.eu

Flow Synthesis of Diiodoarenes: Developing a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and safer production. Flow reactors can handle hazardous reagents and exothermic reactions with greater control than traditional batch setups. europa.eu This is particularly relevant for iodination reactions, which can be highly exothermic.

Automated Reaction Optimization and Library Synthesis: Automated synthesis platforms can rapidly screen a wide range of reaction conditions to identify optimal parameters for a given transformation. sigmaaldrich.com Integrating the chemistry of this compound into such platforms would accelerate the discovery of new reactions and facilitate the synthesis of libraries of related compounds for applications in drug discovery and materials science. labunlimited.comsigmaaldrich.com For instance, an automated system could be programmed to perform a series of sequential cross-coupling reactions on this compound, systematically varying the coupling partners to generate a diverse set of products.

Advanced Applications in Molecular Devices and Nanotechnology

The unique electronic and structural properties of diiodoarenes make them attractive candidates for applications in the development of advanced materials.

Molecular Wires and Conductive Polymers: The rigid, well-defined geometry of diiodoarenes can be exploited to construct molecular wires and conductive polymers. Poly(p-phenylene ethynylene)s, for example, have been synthesized from diiodoarenes and diynes. 20.210.105 The presence of the methyl group in this compound could be used to tune the solubility and processing characteristics of such polymers.

Self-Assembled Monolayers (SAMs) and Nanostructures: Diiodoarenes can be used to form ordered structures on surfaces through halogen bonding interactions. colab.ws These interactions, where the iodine atoms act as halogen bond donors, can be used to direct the self-assembly of molecules into well-defined patterns. The specific substitution pattern of this compound could lead to unique and potentially useful two-dimensional arrangements. Research into the self-assembly of diaryliodonium salts has revealed intriguing supramolecular structures in the solid state. colab.ws

Nanographene Synthesis: Diiodoarenes have been utilized as building blocks in the synthesis of nanographenes and other polycyclic aromatic hydrocarbons. researchgate.netresearchgate.net The annulation of diiodoarenes with other aromatic systems provides a powerful method for constructing extended π-systems with tailored electronic properties.

Refinement of Theoretical Insights and Predictive Modeling in Diiodoarene Chemistry

A deeper understanding of the fundamental principles governing the reactivity of diiodoarenes is essential for the rational design of new synthetic methods and materials.

Computational Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms and predicting reactivity. acs.orgbohrium.comresearchgate.net Future research will likely involve more sophisticated computational studies on the various reaction pathways available to this compound. This could include modeling the transition states of different cross-coupling reactions to understand the factors that control regioselectivity.

Machine Learning for Reaction Prediction: The application of machine learning in chemistry is a rapidly growing field. nih.govorientjchem.orgmathworks.com Predictive models can be trained on large datasets of chemical reactions to forecast the outcome of new transformations. nih.govpatheon.com A well-curated database of reactions involving diiodoarenes could be used to develop a machine learning model capable of predicting the optimal conditions for a desired transformation of this compound. This approach could significantly accelerate the discovery and optimization of new synthetic routes. orientjchem.org

Q & A

Q. Critical Parameters :

  • Excess methylating agents may lead to over-substitution, reducing purity.
  • Moisture-sensitive intermediates require anhydrous conditions.
  • Reaction time optimization prevents diiodoarene decomposition .

Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Basic Research Question
Primary Techniques :

  • Gas Chromatography-Mass Spectrometry (GC/MS) : Used in selected ion monitoring (SIM) mode to confirm molecular ion peaks (e.g., m/z 374 for [M⁺]) and isotopic patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 2.35 ppm for methyl group; δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR distinguish substitution patterns .
  • Elemental Analysis : Validates iodine content (theoretical ~68.0% I).

Q. Data Interpretation :

  • Compare retention times and spectral data with NIST reference libraries .
  • Use deuterated solvents (e.g., DMSO-d₆) to avoid signal overlap in NMR .

What precautions are necessary when handling this compound in experimental settings?

Basic Research Question

  • Safety Protocols : Use fume hoods, nitrile gloves, and sealed containers to prevent inhalation or dermal exposure due to potential iodine release .
  • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to inhibit photolytic or thermal decomposition .
  • Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

How can researchers resolve contradictions between computational predictions and experimental data regarding the stability of this compound?

Advanced Research Question
Methodological Framework :

Cross-Validation : Compare computational models (e.g., Reaxys or BKMS_METABOLIC databases) with experimental thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) data .

Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between predicted and observed decomposition temperatures.

Triangulation : Validate findings via multiple techniques (e.g., NMR monitoring of degradation byproducts) .

What mechanistic insights explain the regioselectivity observed in metal-halogen exchange reactions involving this compound?

Advanced Research Question

  • Electrophilic Aromatic Substitution (EAS) : The methyl group directs iodine substitution to the ortho/para positions via electron-donating effects, but steric hindrance at the para position favors ortho substitution .
  • Metal Coordination : CuCl stabilizes transition states, lowering activation energy for selective iodination .
  • Kinetic vs. Thermodynamic Control : Higher temperatures favor thermodynamically stable products, while lower temperatures preserve kinetic intermediates .

What methodological frameworks optimize the synthesis of this compound derivatives while minimizing decomposition?

Advanced Research Question
Experimental Design :

DoE (Design of Experiments) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify optimal conditions .

In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and detect early decomposition .

Stabilization Strategies : Add radical scavengers (e.g., BHT) to suppress iodine radical chain reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diiodo-3-methylbenzene
Reactant of Route 2
Reactant of Route 2
1,2-Diiodo-3-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.